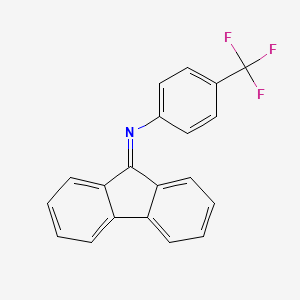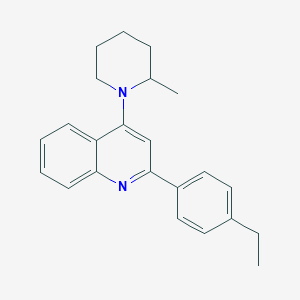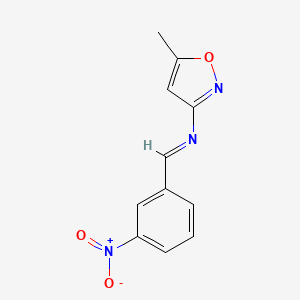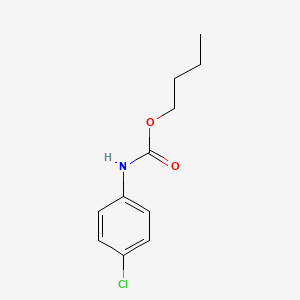
butyl N-(4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl N-(4-chlorophenyl)carbamate: is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol It is a carbamate derivative, characterized by the presence of a butyl group and a 4-chlorophenyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate . The general reaction scheme is as follows:
4-chloroaniline+butyl chloroformate→butyl N-(4-chlorophenyl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Butyl N-(4-chlorophenyl)carbamate can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen. Common reagents include and .
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aprotic solvents like .
Hydrolysis: Acidic conditions using or basic conditions using .
Oxidation: Reagents like or .
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride .
Major Products:
- 4-chloroaniline
- Butanol
- N-oxides (from oxidation)
- Amines (from reduction)
Applications De Recherche Scientifique
Chemistry: Butyl N-(4-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting cholinesterases . It has shown moderate inhibitory activity against acetylcholinesterase and butyrylcholinesterase , making it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer’s .
Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides. Its carbamate structure is effective in inhibiting the activity of certain enzymes in pests, providing a mechanism for pest control .
Mécanisme D'action
The mechanism of action of butyl N-(4-chlorophenyl)carbamate involves the inhibition of enzyme activity. The compound binds to the active site of enzymes such as acetylcholinesterase , preventing the breakdown of the neurotransmitter acetylcholine . This results in an accumulation of acetylcholine at synapses, leading to prolonged nerve signal transmission . The molecular targets include the serine hydroxyl group in the active site of the enzyme, which forms a covalent bond with the carbamate moiety .
Comparaison Avec Des Composés Similaires
- Butyl N-(3,4-dichlorophenyl)carbamate
- Butyl N-(2,3-dichlorophenyl)carbamate
- Butyl N-(3-chlorophenyl)-N-(methylsulfonyl)carbamate
Comparison: Butyl N-(4-chlorophenyl)carbamate is unique due to the position of the chlorine atom on the phenyl ring. This positional isomerism can influence the compound’s reactivity and binding affinity to enzymes. For example, the presence of the chlorine atom at the 4-position may enhance the compound’s ability to interact with the active site of cholinesterases compared to other positional isomers .
Propriétés
Numéro CAS |
5816-35-3 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
butyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-8-15-11(14)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14) |
Clé InChI |
LNDRNLATBCUCDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



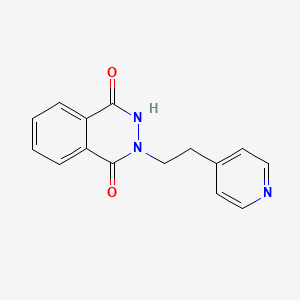
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)

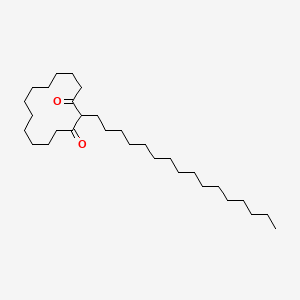
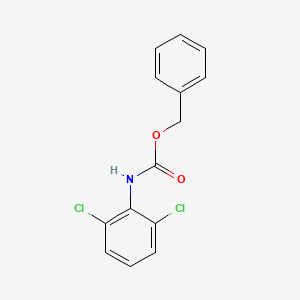

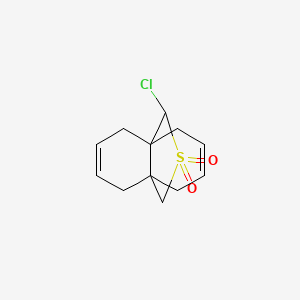
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
